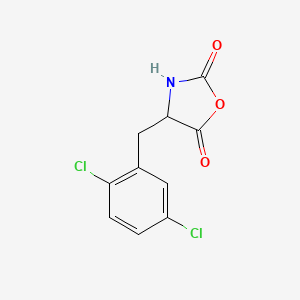

4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione

Description

4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione is a bicyclic heterocyclic compound featuring a five-membered oxazolidine-2,5-dione core substituted at the C4 position with a 2,5-dichlorobenzyl group. The 2,5-dichlorobenzyl substituent introduces electron-withdrawing chlorine atoms at the ortho and para positions of the benzene ring, enhancing lipophilicity and influencing steric interactions .

Properties

Molecular Formula |

C10H7Cl2NO3 |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

4-[(2,5-dichlorophenyl)methyl]-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C10H7Cl2NO3/c11-6-1-2-7(12)5(3-6)4-8-9(14)16-10(15)13-8/h1-3,8H,4H2,(H,13,15) |

InChI Key |

NZWWUYNIHKXRLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2C(=O)OC(=O)N2)Cl |

Origin of Product |

United States |

Biological Activity

4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHClN\O

- Molecular Weight : 239.08 g/mol

- CAS Number : 14825-82-2

The biological activity of 4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione is largely attributed to its structural characteristics that allow it to interact with various biological targets. The oxazolidine-2,5-dione core is known for its ability to:

- Inhibit Enzyme Activity : Compounds with similar structures have been shown to inhibit certain enzymes involved in cancer progression and inflammation.

- Modulate Cell Signaling Pathways : It may influence pathways like VEGF signaling, which is crucial in angiogenesis and tumor growth.

Anticancer Activity

Recent studies have highlighted the potential of oxazolidine derivatives in cancer treatment. For instance:

- VEGFR-2 Inhibition : Research indicates that oxazolidine derivatives can inhibit VEGFR-2, a key receptor in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

- Broad-Spectrum Antimicrobial Effects : Similar derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of 4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | VEGFR-2 Inhibition | |

| Antimicrobial | Gram-positive bacteria | |

| Anti-inflammatory | Cytokine modulation | |

| Enzyme Inhibition | Various cancer-related enzymes |

Case Studies

- VEGFR-2 Inhibition Study :

- Antimicrobial Efficacy :

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione have been shown to possess activity against Gram-positive bacteria. A study demonstrated that derivatives displayed minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL against various pathogens . The mechanism of action is believed to involve interference with bacterial protein synthesis.

Anticancer Potential

The oxazolidine scaffold has been investigated for its anticancer properties. Compounds containing the oxazolidine-2,5-dione moiety have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated promising activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapeutics.

Herbicidal Applications

Research has explored the potential of oxazolidine derivatives as herbicides. The compound's structural characteristics allow it to interact with plant growth regulators, potentially leading to effective weed management strategies . Field studies have demonstrated that formulations containing similar oxazolidine compounds can reduce weed populations significantly when applied at appropriate dosages.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of oxazolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The study found that modifications at the benzyl position enhanced antimicrobial activity, with 4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione showing superior inhibition zones compared to traditional antibiotics .

Case Study 2: Polymer Development

A research group synthesized a novel polymer using 4-(2,5-Dichlorobenzyl)oxazolidine-2,5-dione as a crosslinker. The resultant polymer exhibited excellent mechanical properties and thermal stability, making it suitable for biomedical applications such as drug delivery systems .

Comparison with Similar Compounds

Structural and Conformational Analysis

The oxazolidine-2,5-dione ring adopts a planar conformation, with substituents at C4 influencing the dihedral angle between the bicyclic core and the aromatic ring. Key comparisons include:

The dihedral angle for benzyl-substituted derivatives (e.g., 58.42°–59.34°) remains consistent regardless of substituent position, indicating minimal steric perturbation to the core structure . However, electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) may alter reactivity and intermolecular interactions.

Substituent Effects on Physicochemical Properties

Substituents modulate solubility, lipophilicity, and stability:

Chlorine atoms increase lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility. Hydroxyl or methoxy groups improve solubility via hydrogen bonding or polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.